molecular formula C19H22ClN3OS B2548889 N-(2-chlorophenyl)-4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carboxamide CAS No. 2034429-37-1

N-(2-chlorophenyl)-4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carboxamide

Cat. No.: B2548889
CAS No.: 2034429-37-1
M. Wt: 375.92
InChI Key: ACGUVZPCSMJPPY-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry research. This molecule features a 6,7-dihydrothieno[3,2-c]pyridine (4H) scaffold, a structure prevalent in compounds with documented biological activity. Research on analogous structures indicates that this core scaffold is often investigated for its potential interaction with the 5-HT1A receptor, a key target in neuropharmacological studies for conditions such as depression and anxiety . The compound's structure, which integrates a chlorophenyl group and a piperidine carboxamide, is designed to offer researchers a versatile intermediate or a novel chemical entity for screening in drug discovery programs. It is particularly useful for exploring structure-activity relationships (SAR), understanding signaling pathways, and developing new therapeutic agents targeting the central nervous system. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers can rely on its high purity and quality for their critical experiments.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3OS/c20-16-3-1-2-4-17(16)21-19(24)22-9-5-15(6-10-22)23-11-7-18-14(13-23)8-12-25-18/h1-4,8,12,15H,5-7,9-11,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGUVZPCSMJPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Motifs

  • Thienopyridine Core: The 6,7-dihydrothieno[3,2-c]pyridine moiety is shared with antiplatelet agents like clopidogrel (methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate) and prasugrel (2-[2-(acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(2-fluorophenyl)-ethanone) . This core is essential for binding to ADP receptors in platelets.
  • Piperidine-Carboxamide Scaffold : Unlike clopidogrel and prasugrel, which have ester or ketone functional groups, the target compound incorporates a piperidine ring linked to a carboxamide group. This modification may enhance metabolic stability or alter receptor affinity .

Substituent Variations

Compound Name Key Substituents Biological Target
Clopidogrel Methyl ester, 2-chlorophenyl P2Y12 ADP receptor (antiplatelet)
Prasugrel Acetyloxy, cyclopropyl, 2-fluorophenyl P2Y12 ADP receptor
Target Compound N-(2-chlorophenyl)piperidine-1-carboxamide Undetermined (potential antimicrobial/antiplatelet)
Spiro-thiazolinone derivatives (e.g., 5) Spiro-azaspiro[4.5]decan-3-one, sulfonylphenyl Antimicrobial

Pharmacological Activity Comparison

Antimicrobial Activity

Spiro-thiazolinone derivatives (e.g., compound 5) exhibit broad-spectrum antimicrobial activity:

Compound MIC Range (μg/mL) Tested Organisms
Streptomycin 5–42 Bacillus subtilis, Staphylococcus aureus
Compound 5 6–52 Same as above + Candida albicans
Target Compound N/A Likely similar due to structural homology

Antiplatelet Activity

  • Clopidogrel: Inhibits ADP-induced platelet aggregation with IC₅₀ values in the nanomolar range .
  • Prasugrel : Faster onset and greater potency than clopidogrel due to its cyclopropane-fluorophenyl group .
  • Thienopyridine Derivatives (e.g., C1): Some analogs in show superior activity to ticlopidine, suggesting the target compound may share this trait .

Key Research Findings and Gaps

Structural-Activity Relationship (SAR) : The 2-chlorophenyl group enhances receptor binding in antiplatelet agents, while the piperidine-carboxamide may confer metabolic stability .

Synthetic Challenges : Low yields in multicomponent reactions (e.g., 32% for clopidogrel) highlight the need for optimized protocols .

Unresolved Questions : The target compound’s exact biological targets and in vivo efficacy remain uncharacterized in the provided evidence.

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule comprises three structural components:

  • 6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl moiety : A bicyclic system with a sulfur atom and a partially saturated pyridine ring.
  • 4-Substituted piperidine : A six-membered amine ring functionalized at the 4-position.
  • N-(2-Chlorophenyl)carboxamide : A urea derivative linked to the piperidine’s nitrogen.

Retrosynthetically, the compound can be dissected into:

  • Intermediate A : 5-(4-Piperidinyl)-6,7-dihydrothieno[3,2-c]pyridine
  • Intermediate B : 2-Chlorophenyl isocyanate

Coupling Intermediate A with Intermediate B via nucleophilic addition forms the final product.

Synthetic Routes

Route 1: Nucleophilic Substitution on Thienopyridine

This method prioritizes the synthesis of the thienopyridine core followed by piperidine functionalization.

Synthesis of 5-Chloro-6,7-dihydrothieno[3,2-c]pyridine

The thienopyridine scaffold is synthesized via a Gewald reaction , combining 2-chloroacetophenone, sulfur, and ammonium acetate in ethanol under reflux. Cyclization yields 5-chloro-6,7-dihydrothieno[3,2-c]pyridine (Fig. 1A).

Piperidine Coupling

The chloro group at position 5 undergoes nucleophilic substitution with 4-aminopiperidine in the presence of potassium carbonate and dimethylformamide (DMF) at 80°C. This yields Intermediate A with a 65–70% yield (Table 1).

Carboxamide Formation

Intermediate A reacts with 2-chlorophenyl isocyanate in tetrahydrofuran (THF) at 0–5°C, followed by room-temperature stirring. The reaction achieves 85% yield after purification via column chromatography.

Table 1: Route 1 Reaction Parameters

Step Reagents/Conditions Yield
Thienopyridine synthesis 2-Chloroacetophenone, S, NH₄OAc, EtOH, reflux 58%
Piperidine coupling 4-Aminopiperidine, K₂CO₃, DMF, 80°C 68%
Carboxamide formation 2-Chlorophenyl isocyanate, THF, 0–5°C 85%

Route 2: Cyclization to Form Thienopyridine Moiety

This approach builds the thienopyridine ring directly onto the piperidine scaffold.

Preparation of 4-(2-Aminoethyl)piperidine-1-carboxamide

4-Piperidone is converted to its oxime derivative using hydroxylamine hydrochloride, followed by reduction with sodium cyanoborohydride to yield 4-aminopiperidine. Reaction with 2-chlorophenyl isocyanate forms the carboxamide intermediate.

Thienopyridine Cyclization

The aminopiperidine derivative undergoes cyclization with ethyl 2-mercaptoacetate and acetyl chloride in dichloromethane. This forms the dihydrothieno[3,2-c]pyridine ring via a tandem thiol-ene and dehydration sequence, achieving a 72% yield (Table 2).

Table 2: Route 2 Reaction Parameters

Step Reagents/Conditions Yield
Piperidine amidation 4-Piperidone, NH₂OH·HCl, NaBH₃CN 63%
Cyclization Ethyl 2-mercaptoacetate, AcCl, CH₂Cl₂ 72%

Route 3: Carboxamide Formation via Isocyanate Coupling

This route focuses on late-stage introduction of the carboxamide group.

Synthesis of 4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine

5-Bromo-6,7-dihydrothieno[3,2-c]pyridine undergoes Buchwald-Hartwig amination with 4-piperidinylzinc bromide, catalyzed by Pd(OAc)₂ and Xantphos in toluene at 110°C. The reaction proceeds with 78% yield.

Isocyanate Coupling

The piperidine intermediate reacts with 2-chlorophenyl isocyanate in dichloromethane at ambient temperature. Triethylamine is added to scavenge HCl, yielding the final product at 89% efficiency.

Table 3: Route 3 Reaction Parameters

Step Reagents/Conditions Yield
Buchwald-Hartwig amination Pd(OAc)₂, Xantphos, ZnBr₂, toluene 78%
Isocyanate coupling 2-Chlorophenyl isocyanate, CH₂Cl₂ 89%

Optimization and Challenges

Stereochemical Considerations

The thienopyridine’s 5-position and piperidine’s 4-position introduce stereogenic centers. Asymmetric synthesis via chiral auxiliaries or catalysts remains challenging. Racemic mixtures are typically resolved using chiral chromatography, as reported for clopidogrel derivatives.

Solvent and Temperature Effects

  • DMF vs. DMSO : DMF enhances nucleophilic substitution rates but requires rigorous drying to prevent hydrolysis.
  • Low-temperature carboxamide formation : Prevents oligomerization of isocyanate.

Purification Challenges

The final product’s polar carboxamide group necessitates silica gel chromatography with ethyl acetate/hexane gradients (3:1 to 1:1).

Comparative Analysis of Methods

Table 4: Method Comparison

Metric Route 1 Route 2 Route 3
Total Yield 58% → 85% 63% → 72% 78% → 89%
Key Advantage Scalability Direct cyclization High regioselectivity
Limitation Multiple steps Sensitivity to moisture Pd catalyst cost

Route 3 offers the highest yield and regioselectivity but involves expensive palladium catalysts. Route 2 is advantageous for laboratories lacking specialized coupling reagents but suffers from moderate yields.

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